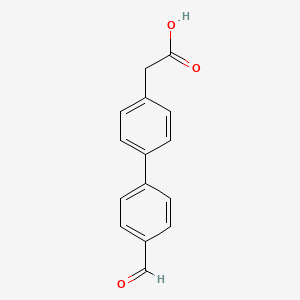

(4'-Formyl-biphenyl-4-yl)-acetic acid

Description

(4'-Formyl-biphenyl-4-yl)-acetic acid (CAS: 669713-90-0) is a biphenyl derivative with distinct functional groups: a formyl (-CHO) substituent at the 4' position and an acetic acid (-CH₂COOH) group at the 4 position of the biphenyl scaffold . Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.3 g/mol.

Properties

IUPAC Name |

2-[4-(4-formylphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-10-12-3-7-14(8-4-12)13-5-1-11(2-6-13)9-15(17)18/h1-8,10H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIMIPHUAHCGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374692 | |

| Record name | (4'-Formyl-biphenyl-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-90-0 | |

| Record name | (4'-Formyl-biphenyl-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 669713-90-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Formyl-biphenyl-4-yl)-acetic acid typically involves the following steps:

Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid derivative.

Acetic Acid Introduction: The acetic acid moiety can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of (4’-Formyl-biphenyl-4-yl)-acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4’-Formyl-biphenyl-4-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: (4’-Carboxy-biphenyl-4-yl)-acetic acid.

Reduction: (4’-Hydroxymethyl-biphenyl-4-yl)-acetic acid.

Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(4’-Formyl-biphenyl-4-yl)-acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (4’-Formyl-biphenyl-4-yl)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

- Formyl vs. Acetyl Groups : The formyl group (-CHO) in this compound enhances electrophilicity compared to the acetyl (-COCH₃) group in 4'-Acetyl-biphenyl-4-carboxylic acid. This difference impacts reactivity in nucleophilic addition reactions .

- Acetic Acid vs. Carboxylic Acid : The acetic acid moiety (-CH₂COOH) introduces a methylene spacer, reducing acidity (pKa ~4.7) compared to direct -COOH groups (pKa ~2.8) in 4'-Formyl-biphenyl-4-carboxylic acid. This affects solubility and metal-binding behavior .

- Positional Isomerism : 2'-Formyl-[1,1'-biphenyl]-4-carboxylic acid demonstrates how substituent positioning alters electron distribution and steric hindrance, influencing coordination chemistry .

Research Findings and Data

Adsorption Studies (Indirect Relevance)

Studies on acetic acid-modified biochar (ASBB) highlight the role of -COOH groups in uranium (U(VI)) adsorption. Key findings include:

- Adsorption Efficiency : ASBB achieved 97.8% U(VI) removal at pH 6.0 due to -COO⁻ coordination .

- Kinetics : Equilibrium was reached within 5 minutes, emphasizing the importance of accessible functional groups .

These results suggest that biphenyl acetic acid derivatives with flexible -CH₂COOH groups could similarly enhance metal ion sequestration.

Spectroscopic Insights

FTIR and XPS analyses () reveal that -COO⁻ groups bind U(VI) via monodentate coordination. For this compound, the formyl group may further stabilize complexes through π-interactions, a feature absent in simpler analogs like Biphenyl-4-yl-acetic acid.

Biological Activity

(4'-Formyl-biphenyl-4-yl)-acetic acid, with the CAS number 669713-90-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a formyl group at the 4' position and an acetic acid moiety. Its unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can participate in hydrogen bonding, while the acetic acid moiety may influence solubility and bioavailability.

Anticancer Properties

Recent studies have suggested that this compound exhibits significant anticancer properties. For example:

- In vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values indicate that it can inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HT29 (Colon) | 12.5 |

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

- Anti-inflammatory Activity : In a model of lipopolysaccharide-induced inflammation, administration of the compound significantly decreased levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique structural features:

| Compound | Activity Type | Notable Features |

|---|---|---|

| 4'-Hydroxymethyl-biphenyl-4-acetic acid | Anticancer | Hydroxymethyl group enhances solubility |

| 4'-Amino-biphenyl-4-acetic acid | Antimicrobial | Amino group increases reactivity |

Q & A

Q. What are the established synthetic pathways for (4'-Formyl-biphenyl-4-yl)-acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura coupling to construct the biphenyl core, followed by formylation and acetic acid moiety introduction. Key steps include:

- Biphenyl formation : Palladium-catalyzed cross-coupling of aryl halides with boronic acids under inert atmospheres (e.g., N₂) .

- Formylation : Use of Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the formyl group at the 4'-position .

- Acetic acid attachment : Alkylation or nucleophilic substitution to add the acetic acid group, often requiring protecting groups (e.g., tert-butyl esters) to prevent side reactions . Yield optimization relies on catalyst purity (e.g., Pd(PPh₃)₄), temperature control (60–80°C for coupling), and stoichiometric ratios (1:1.2 aryl halide:boronic acid). Contaminants like moisture can reduce coupling efficiency by >30% .

Q. How is the structural integrity of this compound validated experimentally?

A multi-technique approach is essential:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between biphenyl rings (typically 30–45°) .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8.5 Hz), with the formyl proton as a singlet (δ 9.8–10.2 ppm) .

- ¹³C NMR : The formyl carbon resonates at δ 190–195 ppm, while the acetic acid carbonyl appears at δ 170–175 ppm .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the formyl group in cross-coupling reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model frontier molecular orbitals to assess electrophilicity:

- The formyl group's LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack, aligning with observed reactivity in Knoevenagel condensations .

- Transition state analysis (IRC calculations) reveals activation barriers (~25 kcal/mol) for formyl participation in aldol reactions, guiding solvent selection (e.g., THF lowers ΔG‡ by 5–7 kcal/mol vs. DMSO) .

Q. What experimental strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

Contradictions in NMR or XRD data (e.g., unexpected splitting or bond angles) are addressed via:

- Dynamic NMR : Identifies rotameric equilibria in biphenyl systems by variable-temperature studies (e.g., coalescence temperature analysis at 240–300 K) .

- Synchrotron XRD : High-flux X-rays (λ = 0.7–1.0 Å) refine crystal packing anomalies, resolving disorder in formyl or acetic acid moieties with R₁ < 0.05 .

- Isotopic labeling : ¹³C-formyl incorporation tracks unexpected side reactions (e.g., formyl reduction to CH₂OH in NaBH₄-excess conditions) .

Q. How does steric hindrance from the biphenyl core influence the acetic acid moiety's acidity?

Titration (pH-metric) under non-aqueous conditions (e.g., DMSO/H₂O) reveals pKa shifts:

- Unhindered analogs: pKa ≈ 4.2 (similar to standard acetic acid).

- Bulky biphenyl systems: pKa increases to 4.8–5.1 due to restricted solvation of the deprotonated carboxylate . Correlations with Hammett σ constants (ρ = 0.8 for substituent effects) validate electronic contributions .

Methodological Considerations

- Contradiction handling : Conflicting XRD/NMR data may arise from polymorphism. Use differential scanning calorimetry (DSC) to detect multiple crystalline forms (ΔHfusion variations >10 J/g) .

- Reaction scale-up : Maintain inert conditions via Schlenk-line techniques; Pd scavengers (e.g., SiliaBond Thiol) reduce catalyst residues to <50 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.